N-(2,5-dimethylphenyl)-2-(naphthalen-1-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-2-(1-naphthyloxy)acetamide is an organic compound that belongs to the class of amides It features a naphthyloxy group attached to an acetamide moiety, with a dimethylphenyl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-(1-naphthyloxy)acetamide can be achieved through a multi-step process:
Formation of 2-(1-naphthyloxy)acetic acid: This can be synthesized by reacting 1-naphthol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 2-(1-naphthyloxy)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride. The acyl chloride is subsequently reacted with 2,5-dimethylaniline to form the desired amide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthyloxy group, leading to the formation of quinones.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl or naphthyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-(1-naphthyloxy)acetamide would depend on its specific application. For instance, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-2-(2-naphthyloxy)acetamide: Similar structure but with a different position of the naphthyloxy group.
N-(2,5-dimethylphenyl)-2-(1-phenoxy)acetamide: Similar structure but with a phenoxy group instead of a naphthyloxy group.
Uniqueness
N-(2,5-dimethylphenyl)-2-(1-naphthyloxy)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C20H19NO2 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C20H19NO2/c1-14-10-11-15(2)18(12-14)21-20(22)13-23-19-9-5-7-16-6-3-4-8-17(16)19/h3-12H,13H2,1-2H3,(H,21,22) |
InChI Key |
CWHYLEDLUWIMGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.